molecular formula C12H17IO6 B15168854 acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol CAS No. 647026-53-7

acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol

Cat. No.: B15168854
CAS No.: 647026-53-7
M. Wt: 384.16 g/mol
InChI Key: AAKYEVGJIPNRNX-YCBDHFTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol is a molecular complex comprising acetic acid and a chiral diol derivative. The diol moiety features an ethane-1,2-diol backbone substituted at the 1-position with a 4-iodophenyl group in the (1S)-configuration. The iodine atom at the para position introduces steric bulk and electronic effects, distinguishing it from analogous compounds with other substituents (e.g., methoxy, bromo, or hydroxy groups). This compound is likely synthesized via dihydroxylation or diastereoselective methods, as seen in related diol syntheses (e.g., ).

Properties

CAS No.

647026-53-7

Molecular Formula

C12H17IO6

Molecular Weight

384.16 g/mol

IUPAC Name

acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol

InChI

InChI=1S/C8H9IO2.2C2H4O2/c9-7-3-1-6(2-4-7)8(11)5-10;2*1-2(3)4/h1-4,8,10-11H,5H2;2*1H3,(H,3,4)/t8-;;/m1../s1

InChI Key

AAKYEVGJIPNRNX-YCBDHFTFSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1[C@@H](CO)O)I

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1C(CO)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol typically involves the iodination of a phenyl ethane-1,2-diol precursor. This can be achieved through electrophilic aromatic substitution using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent such as acetic acid or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethane-1,2-diol moiety, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the iodine substituent, potentially replacing it with hydrogen or other functional groups.

    Substitution: The iodine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide, thiourea, or primary amines.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of deiodinated products or other reduced derivatives.

    Substitution: Formation of substituted phenyl ethane-1,2-diols with various functional groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules with potential pharmaceutical applications.

Biology

In biological research, the compound may be used as a probe to study enzyme activities or as a precursor for radiolabeled compounds in imaging studies.

Medicine

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol exerts its effects depends on its specific interactions with molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ethane-1,2-diol moiety can engage in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The table below compares acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol with key analogues:

Compound Name Substituent Key Properties/Applications Source
(1S)-1-(4-Iodophenyl)ethane-1,2-diol 4-Iodophenyl High steric hindrance; potential antiseptic/radiopaque applications due to iodine Synthetic (hypothesized)
1-(4-Bromophenyl)ethane-1,2-diol 4-Bromophenyl Lower steric bulk than iodine; used in nitroimidazole derivatives (e.g., antitumor agents)
1-(4-Methoxyphenyl)ethane-1,2-diol 4-Methoxyphenyl Electron-donating group; identified in honey for antioxidant properties
1-(4-Hydroxyphenyl)ethane-1,2-diol 4-Hydroxyphenyl Bioactive metabolite (e.g., p-hydroxyphenylglycol); antioxidant and neurotransmitter roles
1-(3-Hydroxy-4-methoxyphenyl)ethane-1,2-diol 3-Hydroxy-4-methoxyphenyl Nephroprotective agent in fennel; modulates oxidative stress
1-(4-Aminophenyl)ethane-1,2-diol 4-Aminophenyl Isolated from Phyllanthus emblica; inhibits oral malodor


Key Observations :

  • Electronic Effects : Iodo and bromo substituents are electron-withdrawing, increasing the acidity of adjacent hydroxyl groups compared to methoxy or hydroxy groups .
  • Steric Effects : The iodine atom’s bulk may hinder nucleophilic substitution or enzymatic degradation, enhancing stability in biological systems compared to smaller substituents .

Physicochemical and Pharmacological Properties

  • Solubility : Iodo and bromo derivatives exhibit lower aqueous solubility than methoxy or hydroxy analogues due to hydrophobic halogen atoms .
  • Reactivity : Iodo-substituted diols may undergo nucleophilic substitution (e.g., iodide displacement) more readily than methoxy derivatives .
  • Biological Activity: Neurotransmitter Metabolites: DOPEG (1-(3,4-dihydroxyphenyl)ethane-1,2-diol) and MOPEG (1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol) are critical in noradrenaline/dopamine turnover, with rapid metabolic clearance . Antimicrobial Potential: The iodine atom in the target compound may confer antiseptic properties, akin to iodinated contrast agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.